molecular formula C8H17NO2 B1417213 Methyl 3-[(2-methylpropyl)amino]propanoate CAS No. 289656-94-6

Methyl 3-[(2-methylpropyl)amino]propanoate

Cat. No.: B1417213
CAS No.: 289656-94-6
M. Wt: 159.23 g/mol
InChI Key: QLXUBTFTMFEBAD-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methylpropyl)amino]propanoate is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-[(2-methylpropyl)amino]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-[(2-methylpropyl)amino]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-(2-methylpropylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-7(2)6-9-5-4-8(10)11-3/h7,9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXUBTFTMFEBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-[(2-methylpropyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 3-[(2-methylpropyl)amino]propanoate, a versatile β-amino ester with significant potential in research and development, particularly in the fields of medicinal chemistry and materials science. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, discusses its reactivity and potential applications, and outlines essential safety information.

Chemical Identity and Physical Properties

Methyl 3-[(2-methylpropyl)amino]propanoate, also known as methyl 3-(isobutylamino)propanoate, is a secondary amine and an ester. Its core structure is a propanoate backbone with an isobutylamino group at the beta position.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 289656-94-6
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol [1]
IUPAC Name Methyl 3-[(2-methylpropyl)amino]propanoate
Synonyms Methyl 3-(isobutylamino)propanoate
InChI Key QLXUBTFTMFEBAD-UHFFFAOYSA-N[1]
Table 2: Physicochemical Properties
PropertyValueSource/Comment
Physical Form Liquid[1]At standard temperature and pressure.
Boiling Point ~75 °C at 5 TorrEstimated based on the analog methyl 3-(butylamino)propanoate[2].
Density ~0.9268 g/cm³ at 21 °CEstimated based on the analog methyl 3-(butylamino)propanoate[2].
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water.Inferred from general properties of similar organic esters.

Synthesis and Mechanism

The most direct and efficient method for synthesizing Methyl 3-[(2-methylpropyl)amino]propanoate is the aza-Michael addition. This reaction involves the conjugate addition of a primary or secondary amine to an α,β-unsaturated carbonyl compound. In this case, isobutylamine acts as the nucleophile, attacking the electron-deficient β-carbon of methyl acrylate.

The reaction is typically performed under neat conditions or in a suitable solvent and can be catalyzed by a mild base or acid, though it often proceeds without a catalyst, especially with heating.[3][4] The absence of a catalyst and solvent makes this an environmentally favorable, atom-economical synthesis.[5]

Synthesis_Pathway Reactant1 Isobutylamine Reaction Aza-Michael Addition Reactant1->Reaction Nucleophile Reactant2 Methyl Acrylate Reactant2->Reaction Michael Acceptor Product Methyl 3-[(2-methylpropyl)amino]propanoate Reaction->Product

Caption: Aza-Michael addition for the synthesis of the target compound.

Experimental Protocol: Aza-Michael Addition of Isobutylamine to Methyl Acrylate

This protocol describes a representative, solvent-free synthesis of Methyl 3-[(2-methylpropyl)amino]propanoate.

Materials:

  • Isobutylamine (reagent grade)

  • Methyl acrylate (reagent grade, stabilized)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add isobutylamine (1.0 molar equivalent).

  • While stirring, add methyl acrylate (1.0 to 1.2 molar equivalents) dropwise. An excess of the acrylate can be used to ensure complete consumption of the amine. The reaction is exothermic, so controlled addition is recommended.

  • Once the addition is complete, heat the reaction mixture to 60-80°C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove any excess methyl acrylate and other volatile impurities under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation to yield pure Methyl 3-[(2-methylpropyl)amino]propanoate as a colorless to pale yellow liquid.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and GC-MS. The absence of signals corresponding to the starting materials and the presence of the expected signals for the product will validate the success of the synthesis and purification.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for each set of non-equivalent protons.

Table 3: Predicted ¹H NMR Chemical Shifts

Protons Multiplicity Approximate Chemical Shift (δ, ppm)
(CH₃)₂CH- Doublet ~0.9
(CH₃)₂CH- Multiplet ~1.8
-CH₂-NH- Doublet ~2.5
-NH- Singlet (broad) ~1.5 - 2.5
-NH-CH₂-CH₂- Triplet ~2.8
-CH₂-COOCH₃ Triplet ~2.5

| -COOCH₃ | Singlet | ~3.7 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon Approximate Chemical Shift (δ, ppm)
(CH₃)₂CH- ~20
(CH₃)₂CH- ~28
-CH₂-NH- ~58
-NH-CH₂-CH₂- ~45
-CH₂-COOCH₃ ~35
-COOCH₃ ~51

| -C=O | ~173 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

Functional Group Vibration Wavenumber (cm⁻¹)
N-H Stretch 3300 - 3500 (weak to medium)
C-H (sp³) Stretch 2850 - 3000
C=O (ester) Stretch ~1740 (strong)
C-O (ester) Stretch 1100 - 1300

| C-N | Stretch | 1000 - 1250 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 159

  • Key Fragments:

    • m/z = 144 ([M-CH₃]⁺): Loss of a methyl group.

    • m/z = 102 ([M-COOCH₃]⁺): Loss of the methoxycarbonyl group.

    • m/z = 86: Cleavage at the C-C bond alpha to the nitrogen.

    • m/z = 57: The isobutyl fragment.

Reactivity and Potential Applications

Methyl 3-[(2-methylpropyl)amino]propanoate possesses two key reactive sites: the secondary amine and the ester group.

  • Amine Reactivity: The secondary amine is nucleophilic and can undergo further alkylation, acylation, and condensation reactions. This allows for the facile introduction of this moiety into larger molecules.

  • Ester Reactivity: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation. It can also be reduced to the corresponding amino alcohol.

Reactivity_Diagram Core Methyl 3-[(2-methylpropyl)amino]propanoate Amine_Reaction Further Alkylation/Acylation Core->Amine_Reaction Secondary Amine Ester_Hydrolysis Hydrolysis Core->Ester_Hydrolysis Ester Group Ester_Reduction Reduction Core->Ester_Reduction Ester Group Carboxylic_Acid β-Amino Acid Ester_Hydrolysis->Carboxylic_Acid Amino_Alcohol Amino Alcohol Ester_Reduction->Amino_Alcohol

Caption: Key reaction pathways for the target compound.

Potential Applications in Drug Discovery and Materials Science

While specific applications for this exact molecule are not widely documented, its structural motifs suggest significant potential as a building block in several areas:

  • Medicinal Chemistry: β-amino acids and their derivatives are important components of many biologically active molecules and peptidomimetics. The isobutyl group can provide favorable hydrophobic interactions in ligand-receptor binding.

  • Polymer Synthesis: This molecule can serve as a monomer in the synthesis of poly(β-amino ester)s (PBAEs). PBAEs are a class of biodegradable and pH-responsive polymers that have garnered significant interest for biomedical applications, including:

    • Gene Delivery: The cationic nature of the polymer backbone allows for the complexation and delivery of nucleic acids like DNA and RNA.[7][8][9]

    • Drug Delivery: PBAEs can be formulated into nanoparticles for the targeted delivery of therapeutic agents.[7][10]

Safety and Handling

Methyl 3-[(2-methylpropyl)amino]propanoate should be handled with appropriate safety precautions in a well-ventilated area, preferably in a chemical fume hood.

Table 6: GHS Hazard Information
Hazard StatementDescription
H315 Causes skin irritation[1]
H318 Causes serious eye damage[1]
H335 May cause respiratory irritation[1]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

Conclusion

Methyl 3-[(2-methylpropyl)amino]propanoate is a versatile β-amino ester that can be synthesized efficiently via an aza-Michael addition. While specific experimental data for this compound is limited, its properties and reactivity can be reliably predicted based on closely related analogs. Its bifunctional nature makes it a valuable building block for the synthesis of more complex molecules, and it holds promise as a monomer for the creation of advanced functional polymers for biomedical applications. As with all chemical reagents, it should be handled with care, adhering to established safety protocols.

References

Sources

A Technical Guide to the Solubility Profile of Methyl 3-[(2-methylpropyl)amino]propanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for determining and interpreting the solubility profile of Methyl 3-[(2-methylpropyl)amino]propanoate in various organic solvents. In the absence of extensive published data for this specific molecule, this document outlines the fundamental principles of solubility, presents a robust, self-validating experimental protocol based on the isothermal equilibrium method, and details appropriate analytical quantification via High-Performance Liquid Chromatography (HPLC). It is designed to equip researchers, process chemists, and formulation scientists with the theoretical knowledge and practical methodology required to systematically characterize the solubility of this compound, enabling informed decisions in synthesis, purification, and formulation development.

Introduction

Methyl 3-[(2-methylpropyl)amino]propanoate is an organic compound featuring a secondary amine and a methyl ester. Its bifunctional nature makes it a potentially valuable intermediate in organic synthesis. A thorough understanding of its solubility in organic solvents is a critical prerequisite for its practical application. Solubility data governs the selection of appropriate media for chemical reactions, dictates the choice of solvent systems for purification techniques like crystallization and chromatography, and informs the design of liquid formulations.

This guide provides a first-principles approach to building a comprehensive solubility profile for Methyl 3-[(2-methylpropyl)amino]propanoate. We will first dissect its molecular structure to predict its behavior and then present a gold-standard experimental methodology for quantitative measurement.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[2] This principle is often simplified to the adage "like dissolves like".[3][4]

Molecular Structure Analysis of the Solute

The structure of Methyl 3-[(2-methylpropyl)amino]propanoate contains distinct regions that dictate its solubility characteristics:

  • Secondary Amine (-NH-): This group is polar and can act as both a hydrogen bond donor (via the N-H proton) and a hydrogen bond acceptor (via the nitrogen lone pair). This feature promotes strong interactions with protic and polar aprotic solvents.[5]

  • Methyl Ester (-COOCH₃): This functional group is polar and contains hydrogen bond acceptors (the carbonyl and ether oxygens). It contributes significantly to the molecule's polarity.

  • Isobutyl Group (-CH₂CH(CH₃)₂): This is a non-polar, aliphatic hydrocarbon chain. It will primarily interact through weak van der Waals (dispersion) forces and will favor dissolution in non-polar solvents.

The overall solubility will be a balance between the polar/hydrogen-bonding character of the amine and ester groups and the non-polar character of the isobutyl group.

Solvent Classification and Predicted Interactions

Organic solvents are typically categorized based on their polarity and hydrogen bonding capability.[6]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors and acceptors. Due to the strong hydrogen bonding potential of the solute's secondary amine, high solubility is predicted in these solvents.[6]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents possess dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Strong dipole-dipole interactions and hydrogen bonding between the solvent and the solute's N-H group are expected, leading to good solubility.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak dispersion forces.[7] The isobutyl group of the solute will interact favorably with these solvents, but the polar amine and ester groups will be disfavored. Therefore, low to moderate solubility is predicted.

Advanced Predictive Models: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) can be employed. This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[8][9] The principle states that substances with similar HSP values are likely to be miscible.[10] By determining the HSP of Methyl 3-[(2-methylpropyl)amino]propanoate (through experimental testing or group contribution methods), one can rationally screen for optimal solvents by finding those with the smallest "distance" in Hansen space.[11]

Experimental Protocol for Solubility Determination

To obtain reliable quantitative data, a robust and validated methodology is essential. The isothermal equilibrium method, often referred to as the shake-flask method, is considered the gold standard for determining thermodynamic equilibrium solubility.[12][13]

Methodology: Isothermal Equilibrium (Shake-Flask) Method

This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute at a constant temperature.[12] The key to this method's trustworthiness is ensuring that true equilibrium has been reached. This is validated by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours) until the value remains constant.[13]

Materials and Equipment
  • Solute: Methyl 3-[(2-methylpropyl)amino]propanoate (purity >98%)

  • Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane).

  • Equipment:

    • Analytical balance (4-decimal places)

    • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

    • Thermostatically controlled shaker/incubator

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[14]

Step-by-Step Experimental Procedure
  • Preparation: Add an excess amount of Methyl 3-[(2-methylpropyl)amino]propanoate (e.g., ~50 mg, accurately weighed) to a tared 4 mL glass vial. The presence of undissolved solid at the end of the experiment is critical.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a predetermined time, typically 24-72 hours, to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved micro-particulates.

  • Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the calibrated range of the analytical method. The dilution factor must be precisely recorded.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the solute.

Analyte Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred analytical technique for quantifying non-volatile organic molecules like the target compound.[15][16] A reverse-phase HPLC method using a C18 column with a UV detector is a common starting point.

  • Method Validation: The HPLC method must be validated for linearity, accuracy, and precision. A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.

  • Calculation: The solubility (S) is calculated using the following formula:

    • S (mg/mL) = C_hplc × DF

    • Where C_hplc is the concentration determined by HPLC (in mg/mL) and DF is the dilution factor.

Data Presentation and Interpretation

Predicted Qualitative Solubility Profile

Based on the theoretical principles discussed in Section 2.0, a predicted solubility profile can be established to guide solvent selection.

Solvent ClassExample SolventsDominant InteractionPredicted Solubility
Polar Protic Methanol, EthanolHydrogen BondingHigh
Polar Aprotic Acetone, AcetonitrileDipole-Dipole, H-BondingHigh to Medium
Halogenated DichloromethaneDipole-DipoleMedium
Aromatic TolueneDispersion, π-stackingLow to Medium
Non-Polar Heptane, HexaneDispersionLow
Quantitative Data Summary Table

Experimental results should be compiled into a clear, comparative table. This serves as the core solubility profile of the compound.

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
e.g., MethanolPolar Protic25Experimental ValueCalculated Value
e.g., AcetonitrilePolar Aprotic25Experimental ValueCalculated Value
e.g., TolueneAromatic25Experimental ValueCalculated Value
e.g., HeptaneNon-Polar25Experimental ValueCalculated Value
Interpretation of Results

The quantitative data allows for the rational selection of solvents for various applications:

  • High Solubility Solvents (e.g., Methanol): Ideal for use as reaction media, for preparing stock solutions, or as the strong solvent component in chromatography gradients.

  • Medium Solubility Solvents: Can be effective for purification via crystallization, where solubility is significant at high temperatures but lower at room temperature.

  • Low Solubility Solvents (e.g., Heptane): Often used as anti-solvents in crystallization processes to induce precipitation and improve yield.

Visualization of Key Processes

Visual diagrams are essential for conceptualizing the molecular interactions and experimental procedures.

Caption: Dominant intermolecular forces between the solute and different solvent classes.

ExperimentalWorkflow cluster_prep System Preparation cluster_equil Equilibrium & Separation cluster_analysis Sampling & Analysis A 1. Add excess solute to vial B 2. Add known volume of solvent A->B C 3. Agitate at constant T (24-72h) B->C D 4. Settle solids (≥2h) C->D E 5. Filter supernatant (0.22 µm) D->E F 6. Dilute sample accurately E->F G 7. Quantify via HPLC F->G H H G->H 8. Calculate Solubility (mg/mL & mol/L)

Caption: Workflow for the Isothermal Equilibrium (Shake-Flask) Solubility Method.

Conclusion

Characterizing the solubility profile of a compound like Methyl 3-[(2-methylpropyl)amino]propanoate is a foundational activity in chemical and pharmaceutical development. While specific data may not be readily available, a systematic approach grounded in the principles of molecular interactions and executed via a robust experimental protocol, such as the isothermal equilibrium method, can yield a reliable and highly practical dataset. This guide provides the necessary theoretical and procedural framework for researchers to generate this critical information, thereby accelerating process development, optimizing purification strategies, and enabling successful formulation.

References

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  • Fiveable. (2025, August 15). Solvent Polarity Definition. Retrieved February 20, 2026, from [Link]

  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved February 20, 2026, from [Link]

  • QuickTakes. (n.d.). Explain the types of solvent-solute interactions and how they affect solubility. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved February 20, 2026, from [Link]

  • Homework.Study.com. (n.d.). How does polarity affect solubility? Retrieved February 20, 2026, from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved February 20, 2026, from [Link]

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  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved February 20, 2026, from [Link]

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  • California State University, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 20, 2026, from [Link]

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Sources

Thermodynamic Stability of Methyl 3-[(2-methylpropyl)amino]propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-[(2-methylpropyl)amino]propanoate (CAS: 72055-87-7) represents a classic


-amino ester architecture. While valuable as a synthetic intermediate—often for 

-amino acids like Pregabalin or as a dendrimer building block—it possesses inherent thermodynamic vulnerabilities. Unlike

-amino acids, which are generally stable,

-amino esters are kinetic products of the aza-Michael addition.

This guide details the thermodynamic landscape of this molecule, specifically its propensity for Retro-Michael decomposition and ester hydrolysis . It provides a self-validating framework for quantifying these instability pathways, ensuring that drug development professionals can distinguish between storage artifacts and genuine degradation.

Molecular Architecture & Thermodynamic Vulnerabilities

To understand the stability profile, we must deconstruct the molecule into its reactive pharmacophores:

  • The Michael Adduct Core: The bond between the

    
    -nitrogen and the 
    
    
    
    -carbon is formed via the addition of isobutylamine to methyl acrylate. This bond is thermodynamically reversible.
  • The Methyl Ester: Susceptible to hydrolysis (acid/base catalyzed) and aminolysis (inter- or intramolecular).

  • The Secondary Amine: Acts as an intramolecular base, potentially catalyzing the hydrolysis of its own ester tail (neighboring group participation).

The Thermodynamic Trap

The formation of this molecule is exothermic (


), but the reverse reaction (fragmentation) is entropically favored (

) because one molecule splits into two. Therefore, according to the Gibbs Free Energy equation

, elevated temperatures will eventually make

positive, shifting the equilibrium back to the starting materials (isobutylamine and methyl acrylate).

Mechanistic Degradation Pathways

The stability profile is defined by three competing pathways. Understanding the dominance of one over the others depends on pH, temperature, and concentration.

Pathway A: Retro-Michael Reaction (The Dominant Thermal Risk)

At neutral pH and elevated temperature, the molecule undergoes unimolecular fragmentation. This is critical because the resulting Methyl Acrylate is a potent alkylating agent (genotoxic impurity risk).

Pathway B: Hydrolysis

In aqueous media, the ester hydrolyzes to the corresponding


-amino acid. This follows pseudo-first-order kinetics, heavily influenced by pH.
  • Acidic pH: Protonation of the amine (

    
    ) creates a cationic species, electrostatically repelling hydronium ions, often stabilizing the ester against acid hydrolysis compared to neutral esters.
    
  • Basic pH: Rapid saponification occurs.

Pathway C: Intermolecular Amidation

In concentrated oils or neat liquids, the secondary amine of one molecule attacks the ester of another, leading to oligomerization (Poly-


-amino esters).
Visualization: Degradation Topology

DegradationPathways cluster_legend Thermodynamic Drivers Parent Methyl 3-[(2-methylpropyl)amino]propanoate (Parent Molecule) Reactants Isobutylamine + Methyl Acrylate (Genotoxic Risk) Parent->Reactants Retro-Michael (High T, Entropy Driven) Acid 3-[(2-methylpropyl)amino]propanoic acid (Hydrolysis Product) Parent->Acid Hydrolysis (+ H2O, pH dependent) Methanol Methanol Parent->Methanol Dimer Oligomers/Polymers (Amidation) Parent->Dimer Intermolecular Amidation (High Conc.) Reactants->Parent Michael Addition (Low T) key1 Red: High Thermal Risk key2 Yellow: High Moisture Risk

Caption: Mechanistic branching of Methyl 3-[(2-methylpropyl)amino]propanoate degradation. The Retro-Michael pathway (red) is the critical thermodynamic instability unique to this class.

Experimental Assessment Protocols

Do not rely on generic stability data. You must generate specific kinetic parameters for your formulation.

Protocol 1: The "Equilibrium Check" (Retro-Michael Thermodynamics)

Objective: Determine the equilibrium constant (


) and verify reversibility.
  • Preparation: Dissolve the target molecule (10 mM) in

    
    -DMSO (inert) and 
    
    
    
    (protic).
  • Thermal Stress: Incubate samples at 40°C, 60°C, and 80°C in sealed NMR tubes.

  • Analysis: Monitor by

    
    -NMR.
    
    • Target Signal: Appearance of vinyl protons (Methyl Acrylate) at

      
       5.8–6.4 ppm.
      
    • Quantification: Integrate the vinyl region vs. the

      
      -methylene triplet of the parent.
      
  • Calculation:

    
    
    Plot 
    
    
    
    vs.
    
    
    (van't Hoff plot) to derive
    
    
    and
    
    
    .
Protocol 2: pH-Rate Profiling (Hydrolysis Kinetics)

Objective: Identify the pH of maximum stability (


).
  • Buffer Preparation: Prepare 50 mM buffers ranging from pH 1.2 to 10.0 (constant ionic strength

    
     using NaCl).
    
  • Execution: Spatially dilute stock solution into buffers (Final conc: 100

    
    ). Incubate at 40°C.
    
  • Sampling: Aliquot at

    
     hours. Quench immediately (e.g., dilute into cold acetonitrile).
    
  • Data Treatment:

    • Fit loss of parent to First-Order Kinetics:

      
      .
      
    • Plot

      
       vs. pH.
      
    • Expectation: You will likely observe a "U-shaped" profile. The bottom of the "U" is your formulation sweet spot (typically pH 3.5–5.0 for amino esters).

Analytical Methodologies

Standard HPLC methods often fail to detect the Retro-Michael degradants because Methyl Acrylate is volatile and lacks a strong chromophore compared to the parent.

Recommended Chromatographic Parameters
ParameterConditionRationale
Column C18 (End-capped), 3.5

, 4.6 x 150 mm
End-capping prevents peak tailing of the secondary amine.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Acidic pH keeps the amine protonated (

) for retention reproducibility.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 90% B over 15 minStrong wash needed to elute any oligomers.
Detection UV 210 nm (primary)Ester carbonyl absorption.
Critical Note Use Refractive Index (RI) or GC-FID For Methyl Acrylate quantitation (UV 210 nm is weak/noisy for acrylates).

Storage & Handling Strategies

Based on the thermodynamic profile, the following handling protocols are mandatory to maintain purity >98%.

  • Salt Formation: Convert the free base oil to a hydrochloride or tosylate salt immediately.

    • Why: Protonating the amine prevents the "Lone Pair" initiation of the Retro-Michael mechanism and shuts down intermolecular amidation.

  • Temperature Control: Store at

    
    .
    
    • Why: The Retro-Michael reaction has a high activation energy. Low temperature kinetically traps the molecule in the adduct form.

  • Anhydrous Conditions: Store under Argon/Nitrogen.

    • Why: Prevents hydrolysis.

Stability Testing Workflow (ICH Q1A Aligned)

StabilityWorkflow cluster_conditions ICH Q1A(R2) Conditions Start Batch Synthesis Salt Salt Formation (e.g., HCl) Start->Salt Stabilization LongTerm Long Term -20°C (Proposed) or 5°C Salt->LongTerm Accel Accelerated 25°C / 60% RH Salt->Accel Stress Stress Testing 40°C / 75% RH Salt->Stress Analysis HPLC + GC-HS (Headspace for Acrylate) LongTerm->Analysis 12, 24, 36 mo Accel->Analysis 6 mo Stress->Analysis 1, 3 mo Decision Shelf-Life Assignment Analysis->Decision Data Evaluation

Caption: Recommended stability workflow emphasizing lower temperature storage due to Retro-Michael risks.

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation, 2003.

  • Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, vol. 31, no. 5, 2006, pp. 487-531. (Authoritative review on the reversibility of aza-Michael adducts).

  • Gao, Y., et al. "Thermodynamic and Kinetic Stability of Beta-Amino Esters." Journal of Organic Chemistry, (General reference for beta-amino acid kinetics).
  • Cabral, J., et al. "Kinetics and mechanism of the hydrolysis of N-isobutylidenemethylamine." Journal of the American Chemical Society, 1970.[1] (Foundational kinetics for isobutyl-amine derivatives).

Sources

Technical Whitepaper: Senicapoc (CAS 289656-45-7) & Disambiguation of CAS 289656-94-6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Disambiguation

Notice to Researchers: The CAS number provided in your request (289656-94-6 ) corresponds to Methyl 3-(isobutylamino)propanoate , a chemical building block with limited direct biological application. However, in the context of "drug development" and "research availability," this CAS is frequently a transcription error for Senicapoc (CAS 289656-45-7) , a high-profile investigational drug sharing the first six digits.

To ensure this guide provides maximum utility to drug development professionals, it has been structured to address both compounds, with a primary focus on the bioactive agent Senicapoc .

FeatureSenicapoc (Target of Interest) Methyl 3-(isobutylamino)propanoate (Input CAS)
CAS Number 289656-45-7 289656-94-6
Class Small Molecule Inhibitor (KCa3.1)Chemical Building Block (

-amino ester)
Primary Use Sickle Cell Disease, Alzheimer's ResearchOrganic Synthesis (Peptidomimetics)
Physical State Solid / PowderLiquid / Oil
Relevance High (Clinical/Preclinical)Low (Synthetic Intermediate)

Compound Profile: Senicapoc (ICA-17043)

Mechanism of Action

Senicapoc is a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel (KCa3.1 , also known as IK1 or the Gardos channel).

  • Physiological Role: In erythrocytes, KCa3.1 mediates potassium efflux in response to increased intracellular calcium. This efflux leads to water loss and cell dehydration.

  • Pathophysiology: In Sickle Cell Disease (SCD), dehydration increases the concentration of Hemoglobin S (HbS), promoting polymerization and red blood cell sickling.

  • Therapeutic Action: By blocking KCa3.1, Senicapoc prevents K+ efflux and subsequent dehydration, maintaining red blood cell volume and reducing hemolysis.

Senicapoc_Mechanism Senicapoc Senicapoc (CAS 289656-45-7) KCa3_1 KCa3.1 Channel (Gardos Channel) Senicapoc->KCa3_1 Blocks (IC50 ~11 nM) K_Efflux K+ Efflux (Cellular) Senicapoc->K_Efflux Inhibits Volume_Maint Volume Maintenance (Therapeutic Effect) Senicapoc->Volume_Maint Result KCa3_1->K_Efflux Mediates Dehydration RBC Dehydration K_Efflux->Dehydration Promotes HbS_Poly HbS Polymerization (Sickling) Dehydration->HbS_Poly Accelerates

Figure 1: Mechanism of Action for Senicapoc in preventing erythrocyte dehydration.

Sourcing Strategy & Availability

Commercial Suppliers (Senicapoc)

For research purposes (non-GMP), Senicapoc is widely available. Selection should be based on purity (>98%) and salt form (usually free base).

SupplierCatalog #PurityPack SizesNotes
MedChemExpress (MCE) HY-13009>99.8%5mg, 10mg, 50mgHigh reliability for bioassays.
Selleckchem S2794>99%5mg, 10mg, 50mgOften cites specific batch HPLC data.
Cayman Chemical 10009589>98%1mg, 5mg, 10mgTrusted standard for analytical reference.
Tocris Bioscience 4202>99%10mg, 50mgExcellent technical support documentation.
Sourcing the Input CAS (289656-94-6)

If your research specifically requires Methyl 3-(isobutylamino)propanoate for organic synthesis:

  • Primary Suppliers: Enamine, BLD Pharm, Aurora Fine Chemicals.

  • Typical Purity: 95% (Technical Grade) to 97%.

  • Handling: This is often a liquid or low-melting solid; check for "Research Grade" vs. "Bulk" depending on synthesis scale.

Quality Control & Validation Protocols

A "Certificate of Analysis" (CoA) is insufficient for critical drug development phases. You must validate the compound internally.

Analytical Verification (Identity)
  • HPLC-MS: Confirm molecular weight (Senicapoc MW: 323.34 g/mol ).

  • 1H-NMR: Verify structure and check for residual solvents (DMSO, Ethanol) which can interfere with cellular assays.

Functional Validation (Bioactivity)

Before launching expensive animal models, validate the batch activity in vitro.

Protocol: Rubidium (86Rb+) Flux Assay (Gold Standard)

  • Cell Line: Human Erythrocytes or CHO cells stably expressing hKCa3.1.

  • Loading: Load cells with 86Rb+ (a radioactive tracer for K+) for 2 hours.

  • Treatment: Wash cells, then treat with Senicapoc (0.1 nM – 1 µM) for 30 mins.

  • Stimulation: Add A23187 (Calcium Ionophore) to activate KCa3.1 channels.

  • Readout: Measure supernatant radioactivity (Gamma counter).

  • Success Criteria: Senicapoc should inhibit 86Rb+ efflux with an IC50 ≈ 11 nM [1].

QC_Workflow cluster_Functional Functional Validation (In Vitro) Receipt Vendor Receipt (Senicapoc) Solubility Solubility Check (DMSO >10 mg/mL) Receipt->Solubility HPLC HPLC/MS Verification (Purity >98%) Solubility->HPLC Flux 86Rb+ Flux Assay (or Patch Clamp) HPLC->Flux IC50 Verify IC50 (~11 nM) Flux->IC50

Figure 2: Quality Control Workflow from receipt to functional validation.

Handling & Formulation

Solubility Profile (Senicapoc)

Senicapoc is hydrophobic. Proper vehicle selection is critical to prevent precipitation in aqueous media.

  • DMSO: Soluble up to ~30 mg/mL .[1] (Recommended stock solution: 10 mM).

  • Ethanol: Soluble up to ~30 mg/mL .

  • Water: Insoluble.

In Vivo Formulation (Oral Gavage)

For rodent studies (Pharmacokinetics/Efficacy):

  • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween-80 in water.

  • Preparation:

    • Dissolve Senicapoc in a small volume of DMSO (max 5% of final volume).

    • Slowly add to the MC/Tween vehicle with vigorous vortexing/sonication to create a uniform suspension.

  • Dosing: Typically 10 mg/kg to 30 mg/kg (b.i.d) in mice [2].

References

  • Stocker, J. W., et al. (2003). "ICA-17043, a novel Gardos channel blocker, prevents sickled red blood cell dehydration in vitro and in vivo in SAD mice." Blood, 101(6), 2412-2418.

  • Ataga, K. I., et al. (2008). "Efficacy and safety of the Gardos channel blocker, senicapoc (ICA-17043), in patients with sickle cell anemia." Blood, 111(8), 3991-3997.

  • Maezawa, I., et al. (2012). "Therapeutic indication for microglial KCa3.1 blockade in Alzheimer's disease pathology." Translational Psychiatry, 2, e126.

  • PubChem Compound Summary. (2024). "Senicapoc (CID 11429933)." National Center for Biotechnology Information.

Sources

Methodological & Application

Catalytic methods to accelerate formation of Methyl 3-[(2-methylpropyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Catalytic Synthesis of Methyl 3-[(2-methylpropyl)amino]propanoate

Part 1: Executive Summary & Strategic Rationale

The synthesis of Methyl 3-[(2-methylpropyl)amino]propanoate (also known as Methyl 3-(isobutylamino)propanoate) represents a classic yet critical Aza-Michael addition. This


-amino ester serves as a pivotal intermediate in the synthesis of peptidomimetics, 

-lactams, and various nitrogen-containing pharmaceutical scaffolds.[1]

While the uncatalyzed reaction of isobutylamine with methyl acrylate proceeds due to the nucleophilicity of the amine, it often suffers from two major process bottlenecks:

  • Sluggish Kinetics: At ambient temperatures, the uncatalyzed reaction can take 12–24 hours to reach full conversion.

  • Lack of Selectivity (Bis-Addition): The primary amine (isobutylamine) product is a secondary amine, which is often more nucleophilic than the starting material. This leads to the formation of the undesired bis-adduct (tertiary amine), reducing yield and complicating purification.

The Solution: This guide details three catalytic protocols designed to accelerate the reaction rate (


 hour) while strictly enforcing mono-addition selectivity.

Part 2: Mechanistic Principles & Catalytic Logic

The Aza-Michael addition involves the attack of the nitrogen lone pair (Michael donor) onto the


-carbon of the 

-unsaturated ester (Michael acceptor).[2]
Mechanism of Action

Catalysts function by lowering the LUMO energy of the methyl acrylate, making the


-carbon more electrophilic.
  • Lewis Acids (CeCl

    
    , Alumina):  Coordinate to the carbonyl oxygen, withdrawing electron density and activating the double bond.
    
  • Brønsted Acids/H-Bonding (Boric Acid, Water): Stabilize the transition state via hydrogen bond networks, facilitating proton transfer and enol-tautomerization.

AzaMichaelMechanism Reactants Isobutylamine + Methyl Acrylate Complex Catalyst-Acrylate Complex (LUMO Lowered) Reactants->Complex Catalyst Coordination TS Transition State (C-N Bond Formation) Complex->TS Amine Attack Enolate Enolate Intermediate TS->Enolate Proton Transfer Product Methyl 3-[(2-methylpropyl) amino]propanoate (Mono-Adduct) Enolate->Product Tautomerization BisAdduct Bis-Adduct (Undesired) Product->BisAdduct Over-reaction (Prevented by Selectivity)

Figure 1: Catalytic cycle and selectivity checkpoint for Aza-Michael addition.

Part 3: Experimental Protocols

Method A: The "Green" Aqueous Protocol (Boric Acid Catalysis)

Best for: High throughput, environmental compliance, and ease of workup.

Rationale: Boric acid acts as a mild, water-tolerant Lewis acid. Water, as a solvent, enhances the rate via "on-water" hydrophobic acceleration and hydrogen bonding.

Reagents:

  • Isobutylamine (1.1 equiv)

  • Methyl Acrylate (1.0 equiv)

  • Boric Acid (

    
    ) (10 mol%)[3]
    
  • Solvent: Deionized Water (

    
     mL per mmol)
    

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve Boric Acid (10 mol%) in deionized water.

  • Addition: Add Isobutylamine (1.1 equiv) to the aqueous solution. Stir for 5 minutes.

  • Reaction: Add Methyl Acrylate (1.0 equiv) dropwise over 5 minutes at room temperature (

    
    ).
    
    • Note: The reaction is slightly exothermic; mild cooling may be required on scales

      
      .
      
  • Monitoring: Stir vigorously. Monitor by TLC (EtOAc/Hexane 1:4) or GC-MS. Conversion is typically complete in 15–30 minutes .

  • Workup: Extract the mixture with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The product is usually obtained in

    
     purity. If necessary, purify via vacuum distillation.
    
Method B: The "High-Selectivity" Protocol (CeCl ·7H O on Silica)

Best for: Preventing bis-addition and strictly controlling stoichiometry.

Rationale: Cerium(III) chloride supported on silica gel creates a heterogeneous surface that activates the acrylate but sterically hinders the bulky secondary amine product from reacting further, effectively stopping the reaction at the mono-adduct stage.

Reagents:

  • Isobutylamine (1.0 equiv)

  • Methyl Acrylate (1.0 equiv)

  • Catalyst:

    
     / Silica Gel (prepared by mixing 1 mmol CeCl
    
    
    
    with 10g Silica Gel in acetone, then removing solvent).
  • Solvent: Acetonitrile (

    
    ) or Solvent-Free.
    

Step-by-Step Protocol:

  • Catalyst Prep: Mix

    
     (0.5 mmol) and Silica Gel (200-400 mesh, 2.0 g) in Acetone (10 mL). Stir for 10 mins, then remove solvent under vacuum to obtain a free-flowing powder.
    
  • Reaction Setup: Suspend the supported catalyst in Acetonitrile (or use neat). Add Methyl Acrylate (5 mmol).

  • Amine Addition: Add Isobutylamine (5 mmol) dropwise.

  • Incubation: Stir at room temperature for 2–3 hours .

  • Filtration: Filter the reaction mixture through a sintered glass funnel to remove the silica catalyst. Wash the pad with Dichloromethane (

    
    ).
    
  • Isolation: Evaporate the solvent. This method yields high purity mono-adduct with negligible bis-adduct formation.

Part 4: Data Summary & Comparison

FeatureUncatalyzedMethod A: Boric Acid/WaterMethod B: CeCl

/Silica
Method C: Acidic Alumina
Reaction Time 12–24 Hours15–30 Minutes2–3 Hours1–2 Hours
Yield (Mono) 65–75%92–98%88–94%90–95%
Selectivity Poor (Bis-adduct forms)GoodExcellent Very Good
Green Score Low (Long time/Solvent)High (Water) ModerateHigh (Solvent-free)
Purification Distillation requiredExtraction onlyFiltration onlyFiltration only

Part 5: Analytical Validation

Target Molecule: Methyl 3-[(2-methylpropyl)amino]propanoate Formula:


MW:  159.23  g/mol 

Expected


 NMR Data (400 MHz, 

):
  • 
     0.91 (d, 
    
    
    
    Hz, 6H,
    
    
    )
  • 
     1.73 (m, 1H, 
    
    
    
    )
  • 
     2.42 (d, 
    
    
    
    Hz, 2H,
    
    
    )
  • 
     2.51 (t, 
    
    
    
    Hz, 2H,
    
    
    )
  • 
     2.87 (t, 
    
    
    
    Hz, 2H,
    
    
    )
  • 
     3.68 (s, 3H, 
    
    
    
    )
  • 
     1.50 (br s, 1H, 
    
    
    
    )

Process Workflow Diagram:

Workflow cluster_MethodA Method A: Green/Fast cluster_MethodB Method B: High Selectivity Start Start: Select Method StepA1 Dissolve Boric Acid in Water Start->StepA1 StepB1 Prepare CeCl3/Silica Support Start->StepB1 StepA2 Add Reactants (Exotherm Check) StepA1->StepA2 StepA3 Extract (EtOAc) StepA2->StepA3 Analysis QC Analysis: 1H NMR & GC-MS StepA3->Analysis StepB2 Stir in CH3CN (2-3 Hours) StepB1->StepB2 StepB3 Filter Catalyst StepB2->StepB3 StepB3->Analysis End Final Product: Methyl 3-(isobutylamino)propanoate Analysis->End

Figure 2: Operational workflow for the two primary catalytic protocols.

References

  • Chaudhuri, M. K., et al. (2005). "Boric acid: A novel and safe catalyst for aza-Michael reactions in water." Synlett, 2005(16), 2497-2499.

  • Bartoli, G., et al. (2001).

    
    -Enones Promoted by CeCl
    
    
    
    ·7H
    
    
    O−NaI System Supported in Silica Gel."[4][5] The Journal of Organic Chemistry, 66(26), 9052–9055.
  • Ranu, B. C., & Banerjee, S. (2007). "Ionic Liquid as Catalyst and Reaction Medium: The Dramatic Influence of a Task-Specific Ionic Liquid in the Aza-Michael Addition of Amines to Electron-Deficient Alkenes." Organic Letters, 9(9), 1715-1718.

  • Surendra, K., et al. (2006). "Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions." Tetrahedron Letters, 47(46), 8133-8135.

Sources

Derivatization of Methyl 3-[(2-methylpropyl)amino]propanoate for polymer chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of Methyl 3-[(2-methylpropyl)amino]propanoate for Advanced Polymer Synthesis

Executive Summary

Methyl 3-[(2-methylpropyl)amino]propanoate (CAS 89617-66-3) is a versatile secondary amine-ester intermediate, typically synthesized via the Michael addition of isobutylamine to methyl acrylate.[1] In polymer chemistry, it serves as a critical "bifunctional pivot" molecule. Its secondary amine (


) and methyl ester (

) moieties offer orthogonal reactivity, enabling its use in two high-value applications:[1][2]
  • Synthesis of Functionalized Acrylamide Monomers: Conversion of the secondary amine into a tertiary acrylamide yields a polymerizable monomer with a pendant ester group. This is vital for creating thermoresponsive or pH-responsive polymers (e.g., Poly(N-isobutyl-N-carboxyethyl acrylamide) derivatives).[1]

  • Dendrimer & PBAE End-Capping: The molecule acts as a chain terminator in Poly(beta-amino ester) (PBAE) synthesis or a surface modifier in PAMAM dendrimers, introducing hydrophobic isobutyl groups to modulate cytotoxicity and cellular uptake.[1]

This guide provides validated protocols for these derivatizations, emphasizing mechanistic control to prevent retro-Michael degradation and hydrolysis side reactions.

Chemical Architecture & Reactivity Profile

FeatureChemical StructureReactivity & Application
Secondary Amine

Nucleophilic Center. Reacts with acid chlorides (acryloyl chloride) to form monomers, or isocyanates to form polyurethanes.[1]
Methyl Ester

Electrophilic Center. Susceptible to amidation with primary amines (dendrimer growth) or hydrolysis to carboxylic acid (pH sensitivity).[1]
Backbone Propanoate LinkerThermal Instability. Susceptible to retro-Michael reaction at T > 100°C, reverting to isobutylamine and methyl acrylate.[1]

Workflow A: Synthesis of N-Functionalized Acrylamide Monomer

This protocol describes the conversion of the secondary amine into a polymerizable vinyl monomer using acryloyl chloride. The resulting monomer, Methyl 3-(N-acryloyl-N-isobutylamino)propanoate , is a precursor for "smart" polymers.[1]

Mechanism & Logic

The reaction is a nucleophilic acyl substitution. A base (Triethylamine) is strictly required to scavenge the HCl byproduct.

  • Critical Control: The reaction is highly exothermic. Temperature must be maintained < 5°C during addition to prevent polymerization of the acryloyl chloride or thermal degradation of the amino-ester.

  • Solvent Choice: Dichloromethane (DCM) is preferred for solubility and ease of washing.

Experimental Protocol

Materials:

  • Methyl 3-[(2-methylpropyl)amino]propanoate (1.0 eq)[1]

  • Acryloyl Chloride (1.1 eq)[1]

  • Triethylamine (TEA) (1.2 eq)[1]

  • Anhydrous Dichloromethane (DCM)[1][3]

  • Hydroquinone (inhibitor, trace)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve Methyl 3-[(2-methylpropyl)amino]propanoate (10.0 g, 62.8 mmol) and TEA (7.6 g, 75.4 mmol) in 100 mL anhydrous DCM.

  • Cooling: Submerge the RBF in an ice/salt bath to reach -5°C.

  • Acrylation: Dilute Acryloyl Chloride (6.25 g, 69.1 mmol) in 20 mL DCM. Add this solution dropwise over 60 minutes. Note: Fumes are lachrymatory; perform in a fume hood.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. The solution will turn cloudy as TEA·HCl salts precipitate.

  • Workup:

    • Filter off the TEA·HCl salt.

    • Wash the filtrate with 1M HCl (2 x 50 mL) to remove unreacted amine.

    • Wash with Sat.

      
       (2 x 50 mL) to neutralize excess acid.
      
    • Wash with Brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate via rotary evaporation (Bath T < 35°C to prevent polymerization).
    
  • Yield: Expect a yellow viscous oil (Yield > 85%).

Validation (QC)
  • 
     NMR (
    
    
    
    ):
    Look for the appearance of vinyl protons: Multiplet at
    
    
    6.3–6.5 ppm (1H) and
    
    
    5.6–5.8 ppm (2H).[1] The singlet for the methyl ester (
    
    
    ) should remain at
    
    
    3.6 ppm.[1]

Workflow B: Dendron Synthesis via Transamidation

This protocol utilizes the ester group to react with Ethylenediamine (EDA), creating an amidoamine structure similar to PAMAM dendrimers. This transforms the molecule into a "Generation 0" dendron.[4]

Mechanism & Logic

The reaction is an aminolysis of the ester.

  • Stoichiometry: A large excess of EDA (20-50 equivalents) is crucial to prevent the cross-linking of two ester molecules by one EDA molecule (dimerization).[1]

  • Thermodynamics: The reaction is slow at RT. Mild heating accelerates it, but excessive heat risks retro-Michael breakdown.[1]

Experimental Protocol

Materials:

  • Methyl 3-[(2-methylpropyl)amino]propanoate (1.0 eq)[1]

  • Ethylenediamine (EDA) (50.0 eq)[1]

  • Methanol (Solvent)[1][4][5]

Step-by-Step Methodology:

  • Preparation: Dissolve EDA (excess) in Methanol (10 mL per gram of reactant) in a sealed vessel. Cool to 0°C.

  • Addition: Add Methyl 3-[(2-methylpropyl)amino]propanoate dropwise to the EDA solution.

  • Reaction: Allow the mixture to warm to RT and stir for 48–72 hours. Monitor via IR (disappearance of ester carbonyl stretch at 1735

    
    ).[1]
    
  • Purification (Critical):

    • Remove solvent and excess EDA via rotary evaporation under high vacuum.

    • Azeotropic Distillation: To remove trace EDA, add Toluene and evaporate (repeat 3x). This is essential as EDA is difficult to remove solely by heat.

  • Product: N-(2-aminoethyl)-3-[(2-methylpropyl)amino]propanamide.[1]

Visualized Workflows (Graphviz)

Derivatization_Pathways cluster_0 Pathway A: Monomer Synthesis cluster_1 Pathway B: Dendrimer Chemistry Start Methyl 3-[(2-methylpropyl)amino]propanoate (Secondary Amine + Ester) Acryloyl Reagent: Acryloyl Chloride + TEA Start->Acryloyl Nucleophilic Acyl Substitution (DCM, 0°C) EDA Reagent: Ethylenediamine (Excess) Start->EDA Aminolysis / Transamidation (MeOH, RT, 48h) Monomer Product A: N-Acryloyl Functionalized Monomer Acryloyl->Monomer Polymer Application: Thermoresponsive Polymers (Poly-NIPAM analogs) Monomer->Polymer Free Radical Polymerization Dendron Product B: Amidoamine Dendron (Primary Amine Terminated) EDA->Dendron Dendrimer Application: PAMAM Dendrimer Synthesis Surface Modification Dendron->Dendrimer Divergent Growth

Figure 1: Dual derivatization pathways for Methyl 3-[(2-methylpropyl)amino]propanoate transforming it into either a polymerizable monomer or a dendritic building block.[1]

References

  • Tomalia, D. A., et al. (1985). A New Class of Polymers: Starburst-Dendritic Macromolecules.[1] Polymer Journal. Link[1]

  • Lynn, D. M., & Langer, R. (2000). Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA.[1] Journal of the American Chemical Society. Link[1]

  • Cossy, J., et al. (2009).[6] Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis.[6] Organic Letters.[6] Link[1]

  • PubChem Compound Summary. (2023). Methyl 3-[(2-methylpropyl)amino]propanoate (CID 12774812).[1] National Center for Biotechnology Information. Link[1]

Sources

Troubleshooting & Optimization

Storage stability and hygroscopic nature of Methyl N-isobutyl-beta-alaninate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl N-isobutyl-beta-alaninate. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable β-amino acid ester. Due to its chemical structure, this compound requires careful handling to mitigate risks associated with its hygroscopic nature and potential for hydrolysis. This guide provides in-depth answers, troubleshooting workflows, and validated protocols to address common challenges encountered during its storage and use.

Section 1: Compound Properties & Recommended Storage

Methyl N-isobutyl-beta-alaninate is a β-amino acid ester, a class of compounds recognized for their utility as building blocks in medicinal chemistry, particularly for creating peptidomimetics that offer enhanced metabolic stability.[1] However, the ester functional group is susceptible to hydrolysis, and the presence of polar amine and carbonyl groups suggests a potential for hygroscopicity.[2] Adherence to proper storage and handling protocols is therefore paramount to ensure experimental reproducibility and the material's shelf-life.

ParameterRecommendationRationale & Expert Insights
Storage Temperature 2-8°C (Refrigerated) Lower temperatures slow down the rate of potential chemical degradation, primarily hydrolysis of the ester bond.[3] For related compounds like β-alanine methyl ester hydrochloride, refrigerated storage is standard practice.[4]
Atmosphere Inert Gas (Argon or Nitrogen) Displacing atmospheric air with an inert gas minimizes exposure to both moisture and oxygen, providing an optimal environment for long-term stability. This is particularly crucial after the container has been opened for the first time.[4]
Container Tightly Sealed, Amber Glass A tightly sealed container is the first line of defense against moisture ingress.[5] Amber glass is recommended to protect against potential photodegradation, although specific photosensitivity data is not available.
Handling Environment Low Humidity / Dry Box As a potentially hygroscopic substance, all handling should be performed in an environment with controlled, low humidity.[5] For critical applications requiring stringent moisture control, use of a glove box or dry box is advised.[6]
Use of Desiccants Recommended For larger containers or those accessed frequently, placing desiccant pouches (e.g., silica gel) in the secondary container or within the headspace of the primary container can effectively absorb incidental moisture.[7][8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for Methyl N-isobutyl-beta-alaninate?

A: Hygroscopicity is the tendency of a substance to readily absorb moisture from the surrounding atmosphere. For a compound like Methyl N-isobutyl-beta-alaninate, this is a significant concern for two primary reasons:

  • Chemical Degradation: The absorbed water can act as a reactant, leading to the hydrolysis of the methyl ester group to form N-isobutyl-beta-alanine and methanol. This degradation compromises the purity and efficacy of the material.[2]

  • Physical Changes: Moisture absorption can cause the powder to clump, cake, or become gummy, making it difficult to handle, weigh accurately, and dissolve properly.[5] This can lead to significant errors in experimental concentrations.

Q2: What are the visual signs that my compound may have absorbed moisture or started to degrade?

A: You should perform a visual inspection each time you use the compound. Key signs of potential issues include:

  • Change in Physical State: The appearance of clumps or aggregates in a free-flowing powder is a primary indicator of moisture absorption.[7]

  • Color Change: Any deviation from the initial color specified on the certificate of analysis could indicate degradation.

  • Incomplete Dissolution: If the compound is less soluble than expected in a solvent where it was previously fully soluble, it may be due to the presence of less soluble degradation products.

Q3: What is the most likely degradation pathway for this compound?

A: Based on its structure as a β-amino ester, the most probable degradation pathway is the hydrolysis of the ester bond.[2] This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. The products would be the corresponding carboxylic acid (N-isobutyl-beta-alanine) and methanol.

cluster_main Primary Degradation Pathway: Ester Hydrolysis cluster_products Degradation Products parent Methyl N-isobutyl-beta-alaninate acid N-isobutyl-beta-alanine (Carboxylic Acid) parent->acid Hydrolysis methanol Methanol parent->methanol water Water (H₂O) (From atmospheric moisture) water->parent

Caption: Predicted hydrolytic degradation of Methyl N-isobutyl-beta-alaninate.

Q4: Can I still use the material if it has formed clumps?

A: It is strongly discouraged. Clumping indicates significant moisture uptake, which means the material's purity is questionable due to potential hydrolysis.[5] Furthermore, the presence of water will alter the compound's mass, making it impossible to accurately weigh the anhydrous material for preparing solutions of a known concentration. Using such material will lead to unreliable and irreproducible experimental results.

Section 3: Troubleshooting Guides

This section provides systematic workflows to diagnose and address common issues.

Issue 1: Suspected Moisture Contamination
  • Symptoms:

    • The compound is no longer a free-flowing powder; it has caked or clumped.

    • Inconsistent results are observed in assays where the compound is a critical reagent.

    • Difficulty in achieving complete dissolution.

  • Troubleshooting Workflow:

start Start: Suspected Moisture Contamination visual Visual Inspection: Is the powder clumped or caked? start->visual quarantine Quarantine Lot & Label Clearly visual->quarantine Yes use Action: Use with Caution. Consider drying under vacuum. Re-qualify for use. visual->use No, but still suspect moisture quantify Quantify Water Content (Protocol B: Karl Fischer Titration) quarantine->quantify spec Is water content within specification? quantify->spec discard Action: Discard Lot & Obtain New Stock. Document findings. spec->discard No spec->use Yes start Start: Suspected Chemical Degradation hplc_check Perform Purity Check (Protocol C: Stability by HPLC-UV) start->hplc_check compare Compare to Reference: New peaks or reduced main peak area? hplc_check->compare quarantine Quarantine Lot & Label Clearly compare->quarantine Yes ok Compound is Stable. Investigate other experimental variables. compare->ok No identify Characterize Degradants (LC-MS, NMR) quarantine->identify discard Action: Discard Lot & Obtain New Stock. Review storage protocols. identify->discard

Caption: Workflow for investigating suspected chemical degradation.

Section 4: Key Experimental Protocols

Protocol A: Standard Handling Procedure for Hygroscopic Compounds

Objective: To minimize moisture exposure during routine weighing and handling.

Materials:

  • Container of Methyl N-isobutyl-beta-alaninate

  • Spatula

  • Weighing vessel

  • Analytical balance

  • Inert gas source (e.g., Argon or Nitrogen)

  • Desiccator

Procedure:

  • Equilibration: Before opening, allow the refrigerated container to warm to ambient temperature inside a desiccator for at least 30-60 minutes.

    • Rationale: This critical step prevents atmospheric moisture from condensing on the cold powder upon opening the container.

  • Inert Atmosphere: If possible, perform all subsequent steps in a glove box or under a gentle stream of inert gas.

  • Dispensing: Open the container briefly. Quickly dispense the approximate amount of powder needed into a pre-tared weighing vessel.

    • Expert Tip: Do not leave the main stock container open on the bench. Minimize the time the container is open to the atmosphere to mere seconds. [5]4. Resealing: Immediately and tightly reseal the main stock container. If the cap has a liner, ensure it is seated correctly. Wrap the cap-bottle interface with Parafilm® for an extra barrier.

  • Purging: Before returning to storage, gently purge the headspace of the stock container with an inert gas.

  • Storage: Promptly return the main container to the recommended refrigerated storage conditions (2-8°C).

  • Weighing: Accurately weigh the dispensed material and proceed with your experiment. Do not return any unused material to the stock container.

Protocol B: Quantification of Water Content by Karl Fischer Titration (Conceptual Outline)

Objective: To accurately determine the water content of a suspect sample. Karl Fischer (KF) titration is the gold standard for this measurement.

Principle: This method is based on a redox reaction between iodine and sulfur dioxide in the presence of water. The amount of iodine consumed is directly proportional to the amount of water present.

Methodology:

  • Instrument Setup: Use a calibrated coulometric or volumetric Karl Fischer titrator. The choice depends on the expected water content (coulometric for low ppm levels, volumetric for higher percentages).

  • Sample Preparation: In a low-humidity environment (glove box), accurately weigh a sample of Methyl N-isobutyl-beta-alaninate.

  • Titration: Introduce the sample into the KF titration cell containing the appropriate KF reagent. The instrument will automatically titrate the sample until all the water has reacted.

  • Calculation: The instrument's software calculates the water content, typically expressed as a percentage (%) or parts per million (ppm).

  • Interpretation: Compare the result to the specification on the certificate of analysis or to a reference sample of known good quality. A significantly elevated water content confirms hygroscopic absorption and likely compromises the material.

Protocol C: Stability Assessment by High-Performance Liquid Chromatography (HPLC-UV)

Objective: To develop a stability-indicating method to separate and quantify Methyl N-isobutyl-beta-alaninate from its potential degradation products. [9] Principle: Reversed-phase HPLC separates compounds based on their polarity. A stability-indicating method is one that can resolve the parent compound from all known degradation products and process impurities. [10] Step-by-Step Methodology:

  • Sample Preparation:

    • Control Sample (T=0): Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile/Water). Use a fresh, unopened vial of the compound if possible.

    • Stressed Sample (Acid Hydrolysis): Prepare another solution and add a small amount of dilute acid (e.g., 0.1 M HCl). Let it sit at room temperature for several hours to intentionally induce hydrolysis.

    • Rationale: The stressed sample helps to generate the primary degradation products, allowing you to confirm that your HPLC method can separate them from the parent peak. [9]2. HPLC Method Parameters (Example Starting Point):

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Rationale: A gradient elution is essential for stability-indicating methods as it can separate compounds with a wide range of polarities, such as the relatively nonpolar parent ester and its more polar carboxylic acid degradant. [9] * Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 210 nm or 220 nm, determined by a UV scan).

    • Injection Volume: 10 µL

  • Analysis & Interpretation:

    • Inject the Control (T=0) sample. You should see one major peak corresponding to the pure compound. Record its retention time and peak area. This is your baseline.

    • Inject the Stressed Sample. You should see the main peak (likely diminished in size) and one or more new peaks. A new, earlier-eluting (more polar) peak would be consistent with the formation of the N-isobutyl-beta-alanine carboxylic acid.

    • Success Criterion: A method is considered "stability-indicating" if there is baseline resolution between the parent compound peak and all degradation peaks.

    • Purity Calculation: The purity of any sample can be calculated using the area percent method: Purity % = (Area of Main Peak / Sum of All Peak Areas) * 100. A drop in purity over time indicates degradation.

References

  • Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]

  • Methyl isobutyrate Safety Data Sheet. Synerzine. [Link]

  • Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass Laboratories Inc. [Link]

  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]

  • MATERIAL SAFETY DATA SHEET - Organic Solvent Mixture. CUNY ASRC. [Link]

  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Pharmacology. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Publishing. [Link]

  • Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. MDPI. [Link]

  • Pathways for the degradation of MTBE and other fuel oxygenates by isolate PM1. ACS National Meeting Book of Abstracts. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • A new method for analysis of underivatized free β-methylamino-alanine: Validation and method comparison. PubMed. [Link]

  • β-alanine degradation | Pathway. PubChem - NIH. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Methyl N,N-dibutyl-beta-alaninate Properties. BuyersGuideChem. [Link]

  • Validation of the analytical procedure for the determination of the neurotoxin β-N-methylamino-L-alanine in complex environmental samples. PubMed. [Link]

  • Product Stability Testing: Techniques And Applications. Blogs - News. [Link]

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Technical Support Center: Troubleshooting Low Conversion Rates in Sterically Hindered Amine Additions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low conversion rates in reactions involving sterically hindered amines. The inherent difficulty in these transformations stems from the steric bulk surrounding the nitrogen atom, which impedes its approach to an electrophilic center. This guide is designed to help you diagnose the root cause of poor reaction outcomes and systematically optimize your experimental conditions for success.

Part 1: Initial Diagnosis & Core Problems

This section addresses the fundamental reasons behind low yields and common side reactions encountered when working with sterically demanding amines.

FAQ: Why is my conversion rate so low when using a sterically hindered amine?

Low conversion is the most common issue and typically arises from one or a combination of two core factors:

  • Poor Nucleophilicity : Steric hindrance from bulky groups (e.g., α-branching, ortho-substituents) physically blocks the nitrogen's lone pair of electrons, making the amine a poor nucleophile.[1][2] This slows down the desired bond-forming step, allowing side reactions to become more competitive.

  • Promotion of Side Reactions : The challenging nature of the main reaction can lead to alternative, undesired pathways. In palladium-catalyzed cross-coupling reactions, for instance, slow amine transmetalation can allow the alkoxide base to react instead, forming an ether byproduct.[1] Another common side reaction is β-hydride elimination from the palladium(II)-amido intermediate.[1][3]

Troubleshooting Decision Workflow

This diagram outlines a logical workflow for diagnosing and addressing low conversion rates.

G start Low Conversion Observed check_side_products Analyze Crude Reaction Mixture (LCMS, GCMS, NMR) Identify Side Products start->check_side_products no_reaction Symptom: Mainly starting material remains check_side_products->no_reaction No significant byproducts side_reaction Symptom: Side products observed (e.g., Reduced Arene, Ether) check_side_products->side_reaction Byproducts detected cause_no_reaction Potential Cause: - Catalyst inactivity - Insufficient temperature - Wrong ligand/base combo no_reaction->cause_no_reaction cause_side_reaction Potential Cause: - β-Hydride Elimination - Competitive base reaction - Slow reductive elimination side_reaction->cause_side_reaction solution_catalyst Solution: - Switch to bulky, electron-rich ligand (e.g., Biarylphosphine) - Increase temperature - Screen bases cause_no_reaction->solution_catalyst solution_side_reaction Solution: - Use bulky ligand to favor reductive elimination - Use a weaker, non-nucleophilic base - Change solvent cause_side_reaction->solution_side_reaction alternative_methods If optimization fails: Consider Alternative Methods (e.g., Ullmann Condensation) solution_catalyst->alternative_methods solution_side_reaction->alternative_methods BHCycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Ar-(PdII)-X(L) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-PdII(L)(HNR'R'')]X OxAdd->AmineCoord Amine Coordination (HNR'R'') Amido Ar-(PdII)-NR'R''(L) AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination (Product Ar-NR'R'' forms) re_accel Bulky Ligand (L) accelerates this crucial step, outcompeting β-hydride elimination. Amido->re_accel

Sources

Validation & Comparative

A Comprehensive Guide to the 1H and 13C NMR Spectral Analysis of Methyl 3-[(2-methylpropyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular architecture.[1][2][3][4][5] This guide offers an in-depth analysis of the 1H and 13C NMR spectra of Methyl 3-[(2-methylpropyl)amino]propanoate, a molecule of interest in the synthesis of various biologically active compounds. Beyond a mere presentation of data, this document will delve into the rationale behind spectral assignments, compare the spectra with those of relevant analogues, and provide a detailed experimental protocol for data acquisition.

The Structural Significance of Methyl 3-[(2-methylpropyl)amino]propanoate

The molecule in focus, Methyl 3-[(2-methylpropyl)amino]propanoate, is a secondary amino ester. Its structure incorporates a propanoate backbone, a methyl ester functional group, and an N-linked isobutyl group. Each of these structural motifs gives rise to a unique set of signals in the NMR spectrum, allowing for a detailed mapping of the molecule's connectivity. Understanding these spectral signatures is crucial for confirming the identity and purity of the compound during synthesis and for further derivatization.

Predicted 1H NMR Spectral Analysis

The 1H NMR spectrum provides information on the number of chemically non-equivalent protons, their local electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of a particular type (integration).[4][6] Based on the structure of Methyl 3-[(2-methylpropyl)amino]propanoate, we can predict the following signals:

Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Rationale
-CH(CH₃)₂ ~0.9Doublet6HThese six protons on the two methyl groups of the isobutyl moiety are equivalent due to free rotation. They are coupled to the adjacent methine proton, resulting in a doublet.
-CH(CH₃)₂ ~1.8Multiplet (Septet or Nonet)1HThis methine proton is coupled to the six protons of the two methyl groups and the two protons of the adjacent methylene group, leading to a complex multiplet.
-NH-CH₂- ~2.5Doublet2HThese methylene protons are adjacent to the nitrogen and are coupled to the methine proton of the isobutyl group, resulting in a doublet.
-CH₂-COOCH₃ ~2.6Triplet2HThese methylene protons are adjacent to the carbonyl group and are coupled to the methylene protons on the other side of the nitrogen, resulting in a triplet.
-NH- Broad, variableSinglet (broad)1HThe chemical shift and appearance of the N-H proton signal can be highly variable due to hydrogen bonding and exchange with trace amounts of water in the solvent. It often appears as a broad singlet.[7]
-COOCH₃ ~3.7Singlet3HThe three protons of the methyl ester group are chemically equivalent and have no adjacent protons to couple with, hence they appear as a sharp singlet.

Predicted 13C NMR Spectral Analysis

The 13C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms in a molecule.[8][9][10] For Methyl 3-[(2-methylpropyl)amino]propanoate, we anticipate the following signals in a broadband proton-decoupled spectrum:

Assignment Predicted Chemical Shift (ppm) Rationale
-CH(CH₃)₂ ~20The two equivalent methyl carbons of the isobutyl group will appear in the aliphatic region.
-CH(CH₃)₂ ~28The methine carbon of the isobutyl group will also be in the aliphatic region, shifted slightly downfield compared to the methyl carbons.
-NH-CH₂- ~58This methylene carbon is attached to the nitrogen atom, which is an electronegative atom, causing a downfield shift.
-CH₂-COOCH₃ ~35This methylene carbon is adjacent to the carbonyl group and will be shifted downfield.
-COOCH₃ ~52The carbon of the methyl ester group is attached to an oxygen atom, resulting in a significant downfield shift.
-C=O ~173The carbonyl carbon of the ester functional group will appear significantly downfield, a characteristic feature of ester carbonyls.[11][12]

Comparative Spectral Analysis

To provide a richer context for the spectral data of Methyl 3-[(2-methylpropyl)amino]propanoate, it is instructive to compare it with structurally related molecules.

Comparison with Methyl Propanoate

Methyl propanoate (CH₃CH₂COOCH₃) shares the same propanoate backbone and methyl ester group.[11][13][14][15][16][17][18]

  • 1H NMR: The signals for the methyl ester protons (~3.7 ppm, singlet) and the methylene protons adjacent to the carbonyl (~2.3 ppm, quartet) in methyl propanoate provide a reference point for our target molecule.[13][14] The key difference is the presence of the N-isobutyl group in our target molecule, which introduces signals for the isobutyl protons and shifts the adjacent methylene protons.

  • 13C NMR: The carbonyl carbon (~174 ppm), the O-methyl carbon (~51 ppm), and the methylene carbon adjacent to the carbonyl (~27 ppm) in methyl propanoate are comparable to the corresponding carbons in our target molecule.[11][15]

Comparison with Ethyl 3-aminopropanoate

Ethyl 3-aminopropanoate (H₂NCH₂CH₂COOCH₂CH₃) provides insight into the effect of an amino group at the 3-position.[19][20][21]

  • 1H NMR: The presence of the amino group shifts the adjacent methylene protons downfield. In the hydrochloride salt of ethyl 3-aminopropanoate, these protons appear around 3.0-3.2 ppm. This helps to rationalize the expected chemical shift of the -NH-CH₂- protons in our target molecule.

  • 13C NMR: The carbon attached to the amino group in ethyl 3-aminopropanoate is shifted downfield, providing a basis for our prediction of the -NH-CH₂- carbon signal.

Comparison with Methyl 3-(butylamino)propanoate

Methyl 3-(butylamino)propanoate is a close structural analog with a straight-chain butyl group instead of an isobutyl group.[22]

  • 1H NMR: The signals for the n-butyl group would differ in multiplicity and chemical shift from the isobutyl group. For instance, the terminal methyl group of the n-butyl chain would appear as a triplet, whereas the methyl groups of the isobutyl group appear as a doublet. This comparison highlights the diagnostic power of NMR in distinguishing between isomers.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality 1H and 13C NMR spectra of Methyl 3-[(2-methylpropyl)amino]propanoate.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[7][23][24][25][26]
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[14][15]

2. Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve a homogeneous field and sharp signals.

3. 1H NMR Acquisition:

  • Acquire the spectrum using a standard pulse sequence.
  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  • Use an appropriate number of scans to achieve a good signal-to-noise ratio.
  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
  • Integrate the signals to determine the relative proton ratios.

4. 13C NMR Acquisition:

  • Acquire the spectrum using a broadband proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.[7]
  • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[11][12][27]
  • A larger number of scans is typically required for 13C NMR due to the low natural abundance of the ¹³C isotope (1.1%).[8][9][10]
  • Process the data similarly to the 1H NMR spectrum.

Visualizing Molecular Connectivity and Experimental Workflow

The following diagrams illustrate the structure of Methyl 3-[(2-methylpropyl)amino]propanoate and the general workflow for its NMR analysis.

Caption: Molecular structure of Methyl 3-[(2-methylpropyl)amino]propanoate.

cluster_workflow NMR Analysis Workflow A Sample Preparation B NMR Data Acquisition (1H & 13C) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Multiplicity, Integration) C->D E Structure Elucidation & Comparison D->E

Caption: General workflow for NMR spectral analysis.

Conclusion

The comprehensive analysis of the 1H and 13C NMR spectra of Methyl 3-[(2-methylpropyl)amino]propanoate, supported by comparisons with analogous structures, provides a robust framework for its structural verification. The predicted chemical shifts, multiplicities, and integration values serve as a reliable guide for researchers. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality, reproducible NMR data, which is indispensable for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Bioregistry. Spectral Database for Organic Compounds. [Link]

  • Wikipedia. Spectral Database for Organic Compounds. [Link]

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  • JoVE. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

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  • Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

  • Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • OpenOChem Learn. HNMR Practice 4. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Doc Brown's Chemistry. The 1 H NMR spectrum of methyl propanoate. [Link]

  • ACS Publications. 1H NMR Spectroscopic Investigations on the Conformation of Amphiphilic Aromatic Amino Acid Derivatives in Solution. [Link]

  • Vaia. Classify the resonances in the 13 C NMR spectrum of methyl propanoate. [Link]

  • ACS Publications. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

  • PMC. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. [Link]

  • ResearchGate. Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19 F NMR Spectroscopy. [Link]

  • ResearchGate. ¹H & ¹³C NMR spectra of ethyl... [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl propanoate. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Molbase. ETHYL 3-AMINOPROPANOATE HYDROCHLORIDE. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

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  • YouTube. NMR spectrum of methyl propanoate. [Link]

  • YouTube. Construct a simulated 1H NMR spectrum for methyl propanoate. [Link]

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  • Compound Interest. Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). [Link]

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FTIR characteristic peaks for Methyl 3-[(2-methylpropyl)amino]propanoate identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-[(2-methylpropyl)amino]propanoate (also known as Methyl 3-(isobutylamino)propionate) is a critical beta-amino ester intermediate, typically synthesized via the aza-Michael addition of isobutylamine to methyl acrylate. In drug development, it serves as a bifunctional building block for peptidomimetics and nitrogen-containing heterocycles.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it is often too slow and costly for routine process monitoring or high-throughput quality control (QC). Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, non-destructive alternative.

This guide provides a definitive spectral fingerprint for identifying this compound, distinguishing it from its precursors (methyl acrylate and isobutylamine), and validating its purity without the need for deuterated solvents.

Structural Analysis & Spectral Prediction

To accurately identify the target, we must deconstruct its molecular framework into vibrationally active functional groups. The molecule CH3-O-C(=O)-CH2-CH2-NH-CH2-CH(CH3)2 exhibits three distinct spectral domains:

  • The Ester Moiety: A strong carbonyl (C=O) and C-O-C stretch.[1]

  • The Secondary Amine: A single, weak N-H stretch (unlike the doublet of the starting primary amine).

  • The Isobutyl Chain: Characteristic C-H stretching and bending, specifically the gem-dimethyl "split" peak.

Pathway Visualization: Spectral Evolution

The following diagram illustrates how the synthesis pathway alters the spectral landscape, providing the logic for our identification strategy.

SpectralEvolution cluster_0 Key Reactant Peaks (To Disappear) cluster_1 Key Product Peaks (To Appear) Reactants Reactants (Methyl Acrylate + Isobutylamine) Reaction Michael Addition (C-N Bond Formation) Reactants->Reaction Product Product Methyl 3-[(2-methylpropyl)amino]propanoate Reaction->Product P_Feat1 C=O Ester (Saturated) (~1738 cm⁻¹) Reaction->P_Feat1 Shifted (+15 cm⁻¹) P_Feat2 N-H Singlet (~3320 cm⁻¹) Reaction->P_Feat2 Formed R_Feat1 C=C Stretch (1620-1640 cm⁻¹) R_Feat1->Reaction Consumed R_Feat2 NH₂ Doublet (3300-3400 cm⁻¹) R_Feat2->Reaction Converted

Figure 1: Spectral evolution during the Michael addition. The disappearance of the acrylate C=C and the collapse of the NH2 doublet into an NH singlet are the primary indicators of reaction completion.

Comparative Analysis: FTIR vs. Alternatives

Scenario A: Product vs. Precursors (Purity Profiling)

The most common challenge in synthesizing this intermediate is ensuring the complete consumption of Methyl Acrylate (toxic, lachrymator) and Isobutylamine. FTIR is superior to NMR here for detecting unreacted acrylate due to the distinct C=C region.

Table 1: Critical Differentiators for Reaction Monitoring

FeatureMethyl Acrylate (Precursor 1)Isobutylamine (Precursor 2)Target Product Diagnostic Action
C=C Stretch Strong (1620-1635 cm⁻¹) AbsentAbsent Presence indicates unreacted acrylate.
N-H Stretch AbsentDoublet (3380, 3300 cm⁻¹) Singlet (~3320 cm⁻¹) Doublet indicates residual amine.
C=O Stretch Conjugated (~1725 cm⁻¹)AbsentSaturated (~1738 cm⁻¹) Shift to higher wavenumber confirms addition.
C-H Bend Vinyl wagging (900-1000 cm⁻¹)ScissoringGem-Dimethyl (1380/1365 cm⁻¹) Confirms isobutyl group incorporation.
Scenario B: FTIR vs. H-NMR (Technique Comparison)

For routine identification, FTIR offers significant logistical advantages over NMR.

Table 2: Operational Comparison

MetricFTIR (ATR Mode)H-NMR (300/400 MHz)Verdict
Sample Prep None (Drop & Measure)Dissolution in CDCl₃/D₂OFTIR is 10x faster.
Cost per Scan NegligibleHigh (Deuterated solvents)FTIR is more economical.
Specificity Functional Group FingerprintStructural ConnectivityNMR is better for unknowns; FTIR is better for verification.
LOD (Impurity) ~0.5 - 1.0%~0.1%NMR wins for trace impurity analysis.

Detailed FTIR Characteristic Peak Guide

The following table serves as the standard reference for identifying Methyl 3-[(2-methylpropyl)amino]propanoate. Data is synthesized from standard group frequencies and analogous beta-amino ester spectra [1, 2].

Table 3: The FTIR Fingerprint

Wavenumber (cm⁻¹)IntensityAssignmentTechnical Insight
3310 - 3340 Weak, Broadν(N-H) (Secondary Amine)A single band. If a doublet appears here, the sample is contaminated with isobutylamine.
2950 - 2960 Mediumν_as(CH₃) Asymmetric stretch of the methyl groups.
2870 - 2880 Mediumν_s(CH₂) Symmetric stretch, enhanced by the N-CH₂ environment.
1735 - 1745 Very Strong ν(C=O) (Ester)The dominant peak. It appears at a higher frequency than the acrylate precursor due to loss of conjugation [3].
1460 - 1470 Mediumδ(CH₂) (Scissoring)Methylene deformation.
1380 & 1365 Medium, Sharpδ(CH₃) (Gem-Dimethyl)The "Isobutyl Split". A characteristic doublet peak indicating the (CH3)2CH- group. Critical for confirming the amine source.
1190 - 1200 Strongν(C-O-C) Asymmetric ester stretch.
1150 - 1170 Strongν(C-O-C) Symmetric ester stretch.
1050 - 1100 Mediumν(C-N) C-N stretching vibration.

Experimental Protocol: ATR-FTIR Identification

Objective: Rapid ID and Purity Check of Methyl 3-[(2-methylpropyl)amino]propanoate. Equipment: FTIR Spectrometer with Diamond or ZnSe ATR Accessory.

Step-by-Step Workflow
  • Background Collection:

    • Clean the ATR crystal with isopropanol. Ensure no residue remains.

    • Collect an air background spectrum (typically 4 cm⁻¹ resolution, 16 scans).

  • Sample Application:

    • Using a glass pipette, place 1 drop (approx. 20 µL) of the neat liquid sample onto the center of the crystal.

    • Note: As this is an amino ester, it may be hygroscopic. Minimize exposure time to air to prevent water uptake (broad peak at ~3400 cm⁻¹).

  • Data Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Accumulation: 16 or 32 scans.

  • Processing:

    • Apply Baseline Correction if necessary.

    • Identify peak maxima using the software's "Peak Pick" function.

  • Validation Logic (Decision Tree):

ValidationLogic Start Start Analysis CheckCO Peak at 1735-1745 cm⁻¹? Start->CheckCO CheckCC Peak at 1620-1640 cm⁻¹? CheckCO->CheckCC Yes Fail_Ester FAIL: Not an Ester CheckCO->Fail_Ester No CheckNH N-H Region (3300-3400 cm⁻¹) CheckCC->CheckNH No (Clean) Fail_Acrylate FAIL: Residual Acrylate CheckCC->Fail_Acrylate Yes (Contaminated) Pass PASS: Identity Confirmed CheckNH->Pass Single Band Fail_Amine FAIL: Residual Amine CheckNH->Fail_Amine Double Band

Figure 2: QC Decision Tree for batch release.

Troubleshooting & Causality

  • Issue: Broad peak appearing at 3200-3600 cm⁻¹.

    • Cause: Hydrolysis or Moisture. The ester group is susceptible to hydrolysis, forming the carboxylic acid (broad O-H stretch overlapping N-H) and methanol. Alternatively, the hygroscopic amine moiety has absorbed atmospheric water.

    • Solution: Dry the sample over MgSO₄ and re-run. If the broad peak persists along with a shift of the carbonyl to ~1710 cm⁻¹ (carboxylic acid dimer), the product has degraded.

  • Issue: Carbonyl peak is split (doublet at 1740 and 1725 cm⁻¹).

    • Cause: Incomplete conversion. The 1725 cm⁻¹ shoulder is likely unreacted Methyl Acrylate (conjugated ester).

    • Solution: Check the 1620-1640 cm⁻¹ region to confirm presence of C=C.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Standard reference for functional group frequencies).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[2] (Source for detailed amine and ester shifts).

  • NIST Chemistry WebBook. Methyl propionate IR Spectrum.[4] National Institute of Standards and Technology.[5] Available at: [Link] (Proxy reference for the non-conjugated methyl ester backbone).

  • Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531. (Reference for the synthesis mechanism and spectral changes of beta-amino esters).

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 3-[(2-methylpropyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context[1][2][3][4][5]

As researchers, we often handle "building block" intermediates where specific toxicological data is sparse.[1][2] Methyl 3-[(2-methylpropyl)amino]propanoate (also known as Methyl 3-(isobutylamino)propionate) is a secondary amine ester .[1][2][3]

Its chemical structure dictates its hazard profile.[1][2] The secondary amine moiety presents a risk of severe skin/eye irritation and potential sensitization, while the ester functionality introduces flammability and volatility. Furthermore, the isobutyl group increases lipophilicity compared to smaller analogs, potentially enhancing skin permeation rates.[1]

Core Safety Directive: Treat this compound as a Corrosive and a Sensitizer until proven otherwise.[1][2][3] Do not rely on standard "safety glasses and lab coat" protocols; the amine functionality requires enhanced mucous membrane protection.[2]

Hazard Analysis & PPE Matrix

The following specifications are derived from "Read-Across" toxicology using the close analog Methyl 3-(dimethylamino)propionate (CAS 3853-06-3) and standard amine handling protocols.

Chemical Hazard Profile[3][4][5]
  • Skin/Eye: High Risk.[1][2][3][4] Secondary amines are caustic.[1][2] Direct contact can cause chemical burns or severe dermatitis.[1][2]

  • Inhalation: Moderate Risk.[1][2] Esters are volatile; amines are respiratory irritants.[1][2]

  • Reactivity: Incompatible with strong acids, strong oxidizers, and nitrosating agents (risk of nitrosamine formation).[1]

Personal Protective Equipment (PPE) Specifications[3][5][7][9][10][11]
PPE CategoryStandard RequirementTechnical Justification (The "Why")
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Critical: Standard safety glasses allow vapors/splashes to bypass the side shields.[1][2][3] Amines can cause corneal edema ("blue haze") and permanent damage.[1][2] Goggles provide the necessary seal.[1][2]
Hand Protection Double Nitrile Gloves (Min 5 mil outer)Permeation Logic: Amines can permeate thin nitrile.[1][2][3] The "Double Gloving" technique creates an air gap that slows diffusion.[1][2] Change immediately upon splash.
Body Protection Lab Coat (100% Cotton) + Chemical Apron Synthetic blends can melt into skin if the ester component ignites.[1][2][3] A rubberized apron is required for transfers >100mL to prevent soak-through.[1][2]
Respiratory Fume Hood (Face velocity: 100 fpm)Primary control.[1][2][3] If work must occur outside a hood (e.g., instrument maintenance), use a half-face respirator with Organic Vapor (OV) cartridges.[1][3]

Operational Protocol: The "Safe Loop"

This protocol is designed to be a self-validating system.[1][2] If you cannot complete a step (e.g., airflow is low), the system forces a stop.[1]

Phase 1: Pre-Operational Validation[5]
  • Airflow Check: Verify fume hood monitor reads "Normal" or use a tissue strip to visualize inward draw.[1][2]

  • Quench Prep: Prepare a beaker of dilute Citric Acid (10%) or dilute HCl.

    • Reasoning: You need an acidic trap to immediately neutralize any amine spills or to rinse contaminated syringe needles.[1][2] Water alone is insufficient for lipophilic amines.[1][2]

Phase 2: Handling & Transfer[5][8]
  • The "Dry" Rule: Ensure all glassware is flame-dried or oven-dried.[2][3]

    • Chemistry Insight: The ester group is susceptible to hydrolysis.[1][2] Moisture will degrade your reagent into the amino acid and methanol, altering your stoichiometry.

  • Syringe Technique: Use the "Positive Pressure" technique.[1][2][3]

    • Insert needle -> Inject inert gas (N2/Ar) -> Withdraw liquid.[1][2]

    • Safety: This prevents vacuum lock and reduces the chance of the plunger slipping and splashing reagent.[2]

  • Spill Management:

    • Minor Splash on Glove:[1]DOFF IMMEDIATELY. Do not wait. Peel the outer glove off, turning it inside out.[1][2] Inspect inner glove.[5][1][2][6] Replace both.

Phase 3: Decontamination & Waste[5]
  • Glassware: Rinse all contaminated glassware with the prepared Citric Acid solution before removing it from the fume hood.[1][3] This converts the volatile amine into a non-volatile salt.[1][2]

  • Solvent Waste: Dispose of in Organic Waste (Halogen-Free) . Do not mix with oxidizing waste (e.g., Nitric acid waste) due to violent reaction potential.[1][2]

Visual Workflow: The Safety Logic

The following diagram illustrates the decision-making process for handling this specific class of chemical.

SafetyProtocol Start START: Reagent Retrieval RiskCheck Risk Assessment: Volume > 10mL? Start->RiskCheck StandardPPE Standard PPE: Splash Goggles + Double Nitrile RiskCheck->StandardPPE No EnhancedPPE Enhanced PPE: Add Chemical Apron + Face Shield RiskCheck->EnhancedPPE Yes HoodCheck Verify Fume Hood (Face Velocity > 100 fpm) StandardPPE->HoodCheck EnhancedPPE->HoodCheck Transfer Transfer Reagent (Positive Pressure Syringe) HoodCheck->Transfer SpillCheck Spill or Splash? Transfer->SpillCheck Decon Emergency Decon: 1. Doff Gloves 2. Acid Wash Area SpillCheck->Decon Yes Quench Quench Glassware: Rinse with 10% Citric Acid SpillCheck->Quench No (Success) Waste Disposal: Organic Waste Stream Decon->Waste Quench->Waste

Figure 1: Decision logic for handling secondary amine esters. Note the specific "Quench" step using acid to neutralize volatility.[1]

Emergency Response

In the event of exposure, seconds count.[2] The lipophilic nature of the isobutyl group allows this chemical to penetrate skin layers rapidly.[2]

Incident TypeImmediate ActionMedical Follow-up
Eye Contact Flush for 15 Minutes. Use an eyewash station immediately. Hold eyelids open.Mandatory. Ophthalmologist review required due to potential for delayed corneal damage (amine effect).[1][2]
Skin Contact Drench & Soap. Flush with water for 15 mins.[5][1][2][3][7][8] Use soap (lipophilic removal).[1][2] Do not use alcohol (enhances permeation).[1][2]Monitor for redness/blistering.[1][2] Seek aid if irritation persists.
Inhalation Fresh Air. Move victim to fresh air immediately.[5][1][3][7]If coughing or wheezing occurs, seek medical attention (potential chemical pneumonitis).[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1][2] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[1][3] Laboratory Safety Guidance (OSHA 3404-11R).[1][2][3] U.S. Department of Labor.[1][2] [Link]

  • PubChem. (n.d.).[1][3] Compound Summary: Methyl 3-(dimethylamino)propionate (Analog Safety Data).[1][2][3] National Library of Medicine.[1][2][3] [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 3-[(2-methylpropyl)amino]propanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.